3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide
Description
This compound is a bis-sulfonamide derivative featuring a central propanamide backbone with two aromatic sulfonamide substituents. The first benzene ring is substituted with a methoxy group at the para position and an N-methyl-4-chlorobenzenesulfonamido group at the meta position. The second sulfonamido group is linked to an N-methylpropanamide chain.
Properties
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O6S2/c1-20-18(23)10-11-21-29(24,25)15-8-9-17(28-3)16(12-15)22(2)30(26,27)14-6-4-13(19)5-7-14/h4-9,12,21H,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIXFSHAHMGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxybenzene Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to introduce the methoxy group.
Sulfonamide Formation: The intermediate is then reacted with N-methyl-4-chlorobenzenesulfonamide under controlled conditions to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with N-methylpropanamide to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide groups can be reduced under specific conditions.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key structural motifs include:
Dual sulfonamide groups : Common in antimicrobial and anticancer agents (e.g., bicalutamide derivatives in ).
Chlorobenzenesulfonamide moiety : Seen in (compound 6–10) and , where such groups enhance lipophilicity and target binding.
Methoxy substitution : Similar to antioxidant hydroxamic acids in , which influence electronic effects and solubility.
Table 1: Structural and Functional Comparisons
Key Findings:
- Electronic Effects : The 4-methoxy group may donate electron density to the aromatic ring, contrasting with electron-withdrawing groups (e.g., -CF₃ in ), which could alter binding kinetics in enzyme inhibition .
- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from and ) contrasts with simpler sulfonamides (e.g., ), suggesting higher production costs but tunable pharmacophores .
Biological Activity
3-[4-methoxy-3-(N-methyl-4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Sulfonamide Group : Known for its antibacterial properties.
- Methoxy Group : May enhance lipophilicity and bioavailability.
- Chlorobenzenesulfonamide Moiety : Potentially increases the compound's interaction with biological targets.
Chemical Formula
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines.
Case Study: Antiproliferative Effects
A study focused on sulfonamide derivatives demonstrated that certain compounds exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Doxorubicin | A-549 | 0.04 |
| Doxorubicin | HCT-116 | 0.06 |
| Tested Compound | A-549 | 0.02 - 0.08 |
| Tested Compound | HCT-116 | 0.02 - 0.08 |
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, a key enzyme in folate synthesis, leading to impaired DNA synthesis in rapidly dividing cells.
- Radical Scavenging Activity : Some derivatives have shown moderate DPPH radical-scavenging activity, indicating potential antioxidant properties which may protect normal cells from oxidative stress during cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of methoxy and sulfonamide groups may enhance absorption through lipid membranes.
- Metabolism : Expected to undergo hepatic metabolism, potentially affecting its efficacy and safety profile.
- Toxicity : As with many sulfonamides, monitoring for hypersensitivity reactions is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
